Product packaging for Vanzacaftor(Cat. No.:CAS No. 2374124-49-7)

Vanzacaftor

Cat. No.: B12423676
CAS No.: 2374124-49-7
M. Wt: 617.8 g/mol
InChI Key: VCSUIBJKYCVWNF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vanzacaftor (also known as VX-121) is a small molecule cystic fibrosis transmembrane conductance regulator (CFTR) corrector used in biomedical research to investigate the underlying mechanisms of cystic fibrosis (CF) . It is a core component of the triple-combination therapy ALYFTREK®, where it functions alongside tezacaftor (a corrector with a distinct binding site) and deutivacaftor (a potentiator) . Its primary research value lies in its novel mechanism of action; this compound specifically targets and facilitates the cellular processing and trafficking of mutant CFTR protein, helping to correct its mislocalization and increase the quantity of mature protein at the cell surface . This additive effect with other correctors provides a powerful tool for studying protein trafficking and function in models of CF, particularly those involving the common F508del mutation . From a pharmacological perspective, this compound has a chemical formula of C32H39N7O4S and an average molecular weight of 617.77 . It is primarily metabolized by CYP3A4 and CYP3A5 enzymes and has a long effective half-life of approximately 92.8 hours, making it a subject of interest in pharmacokinetic studies . This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39N7O4S B12423676 Vanzacaftor CAS No. 2374124-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2374124-49-7

Molecular Formula

C32H39N7O4S

Molecular Weight

617.8 g/mol

IUPAC Name

(14S)-8-[3-(2-dispiro[2.0.24.13]heptan-7-ylethoxy)pyrazol-1-yl]-12,12-dimethyl-2,2-dioxo-2λ6-thia-3,9,11,18,23-pentazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(22),5(10),6,8,19(23),20-hexaen-4-one

InChI

InChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m0/s1

InChI Key

VCSUIBJKYCVWNF-NRFANRHFSA-N

Isomeric SMILES

CC1(C[C@@H]2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C

Canonical SMILES

CC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Vanzacaftor

Vanzacaftor's Role as a CFTR Corrector

This compound is classified as a CFTR corrector, a type of therapeutic agent that targets the root cause of CF in individuals with specific genetic mutations. drugbank.com In many forms of CF, particularly those caused by the F508del mutation, the CFTR protein is misfolded and consequently retained within the endoplasmic reticulum for degradation, failing to reach the cell surface where it would normally function as a chloride ion channel. nih.gov this compound addresses this primary defect by binding to the misfolded CFTR protein, which helps to stabilize its structure. drugbank.com This corrective action facilitates the proper folding of the protein, allowing it to bypass the cell's quality control mechanisms and be trafficked to the cell membrane. nih.govnih.gov

Detailed Investigation of this compound's Interactions with CFTR Protein Processing and Trafficking

This compound's primary mechanism involves the modulation of the CFTR protein's journey from its synthesis to its final destination at the cell surface.

Modulation of Mutant CFTR Cellular Misprocessing

Mutations in the CFTR gene can lead to the production of a dysfunctional protein that the cell recognizes as abnormal. drugbank.com This leads to cellular misprocessing, where the protein is targeted for premature degradation. This compound intervenes in this process by directly interacting with the mutant CFTR protein. nih.gov This interaction is believed to induce a conformational change that corrects the folding defect, thereby rescuing the protein from the cellular degradation pathway. nih.gov

Facilitation of CFTR Protein Delivery to the Cell Surface

By correcting the misfolded structure of the CFTR protein, this compound plays a crucial role in its successful trafficking to the cell membrane. nih.govfrontiersin.org Once the protein's conformation is stabilized, it can proceed through the normal cellular processing pathways, including maturation in the Golgi apparatus. figshare.com This ultimately leads to an increased quantity of functional CFTR protein at the cell surface, which is essential for restoring chloride ion transport. nih.gov

Elucidation of this compound's Specific Binding Site(s) on the CFTR Protein

While it is established that this compound directly binds to the CFTR protein, the precise location of its binding site is a subject of ongoing research.

Differentiation of Binding from Other CFTR Modulators (e.g., Tezacaftor)

This compound is administered as part of a combination therapy that also includes Tezacaftor (B612225), another CFTR corrector. nih.gov A key aspect of this dual-corrector approach is that this compound and Tezacaftor bind to different and distinct sites on the CFTR protein. nih.gov Tezacaftor, being a derivative of an earlier corrector, Lumacaftor (B1684366), is understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein. figshare.com The distinct binding site of this compound allows for a complementary and additive effect in correcting the protein's structure. However, the specific amino acid residues that constitute the this compound binding pocket have not yet been fully elucidated in publicly available scientific literature.

Synergistic and Additive Effects of this compound in Multi-Component CFTR Modulator Regimens

This compound is a critical component of a triple-combination therapy that also includes the corrector Tezacaftor and a potentiator, Deutivacaftor (B606829). The combination of two correctors, this compound and Tezacaftor, which bind to different sites on the CFTR protein, results in an additive effect on the correction of the protein's processing and trafficking. nih.gov This dual-corrector strategy leads to a greater number of CFTR channels reaching the cell surface than either corrector could achieve alone.

Once the corrected CFTR protein is at the cell surface, the potentiator, Deutivacaftor, comes into play. Deutivacaftor works to increase the channel's opening probability, thereby enhancing the flow of chloride ions. nih.gov The synergistic action of this compound and Tezacaftor in increasing the quantity of CFTR at the cell surface, combined with the action of Deutivacaftor in enhancing the function of those channels, leads to a more robust restoration of CFTR activity. nih.gov

Below is a table summarizing the components of the triple-combination therapy and their respective roles:

Component Type Primary Function
This compound CorrectorBinds to a specific site on the CFTR protein to facilitate its proper folding and trafficking to the cell surface.
Tezacaftor CorrectorBinds to a different site on the CFTR protein (MSD1) to also aid in its correct folding and trafficking.
Deutivacaftor PotentiatorIncreases the channel opening probability of the CFTR protein located at the cell surface.

This multi-faceted approach, with this compound playing a pivotal role, represents a significant advancement in the molecular treatment of cystic fibrosis.

Complementary Action with CFTR Correctors (e.g., Tezacaftor)

The therapeutic efficacy of this compound is significantly enhanced when used in combination with another CFTR corrector, Tezacaftor. This compound and Tezacaftor are both correctors, but they bind to different sites on the CFTR protein. drugs.com This distinction is crucial, as their simultaneous binding provides an additive effect on the correction of the mutant protein. drugs.com

By targeting distinct structural defects in the F508del-CFTR protein, the two molecules work together to improve cellular processing and trafficking. alyftrekhcp.comaap.org This complementary action allows for a greater quantity of mature CFTR protein to be delivered to the cell surface than either corrector could achieve alone. alyftrekhcp.comaap.org this compound is a novel molecule with a protein binding site that is distinct from that of Tezacaftor, forming the basis of their additive correction. alyftrekhcp.com

Synergistic Interactions with CFTR Potentiators (e.g., Deutivacaftor)

While correctors increase the quantity of CFTR protein at the cell surface, potentiators are required to enhance its function. This compound's corrective action is paired with the potentiator Deutivacaftor. patsnap.comdrugs.com Deutivacaftor, a deuterated isotopologue of Ivacaftor, works by increasing the probability that the CFTR channel will be open, a process known as potentiating channel gating. drugs.comalyftrekhcp.comaap.org

The interaction between the correctors (this compound and Tezacaftor) and the potentiator (Deutivacaftor) is synergistic. patsnap.com The correctors supply the cell surface with an increased number of CFTR channels, and the potentiator then activates these channels, facilitating a significant increase in chloride transport across the cell membrane. patsnap.comdrugs.com This combined effect on both the quantity and function of the CFTR protein is essential for restoring a more normal physiological environment at the epithelial surface. youtube.comdrugs.com Deutivacaftor's modified structure gives it a longer half-life, which contributes to the efficacy of the combination therapy. alyftrekhcp.com

Impact on Ion Channel Formation and Membrane Transport at the Cellular Level

The triple combination of this compound, Tezacaftor, and Deutivacaftor directly impacts the formation and function of the CFTR ion channel at the cell surface, leading to restored membrane transport. drugs.comalyftrekhcp.com By correcting the misfolding of mutant CFTR, this compound and Tezacaftor ensure that a greater number of functional ion channels are embedded in the apical membrane of epithelial cells. youtube.comaap.org The subsequent potentiation by Deutivacaftor ensures these channels open effectively, allowing for the flow of chloride ions. aap.org This restoration of ion movement is critical for hydrating the airway surface liquid and improving mucociliary clearance, addressing the primary defect in CF lung disease. researchgate.net

Restoration of Chloride Transport in Mutant CFTR Cell Models

The efficacy of this compound-based therapy in restoring ion transport has been demonstrated in vitro and confirmed by clinical biomarker data. The combination of correctors and a potentiator leads to a substantial increase in CFTR-mediated chloride transport in cell models expressing mutant CFTR. alyftrekhcp.com For instance, a mechanistically similar triple combination therapy (Elexacaftor/Tezacaftor/Ivacaftor) was shown to restore the function of F508del-CFTR channels to approximately 62% of that observed in cells with wild-type (normal) CFTR. jci.org

Clinical trials with the this compound/Tezacaftor/Deutivacaftor combination provide robust, in-vivo evidence of restored chloride transport. The primary biomarker for CFTR function is the concentration of chloride in sweat. In these trials, treatment resulted in a dramatic reduction in sweat chloride levels, a direct indicator of restored CFTR activity. researchgate.netvrtx.com

Table 1: Impact of this compound/Tezacaftor/Deutivacaftor on Sweat Chloride Levels in Phase 3 Trials vrtx.com
Sweat Chloride (SwCl) EndpointPercentage of Patients Achieving Endpoint
SwCl Level Below Diagnostic Threshold (<60 mmol/L)86%
SwCl Level Below Carrier Level (<30 mmol/L)31%

These findings demonstrate a significant restoration of chloride transport at the cellular level, translating from in-vitro models to substantial clinical benefit for individuals with specific CFTR mutations. researchgate.net

Preclinical Pharmacological Studies and in Vitro Research Methodologies

In Vitro Assays for CFTR Function Restoration and Measurement

A cornerstone of preclinical assessment for any potential CF therapy is the use of robust in vitro assays that can accurately quantify the restoration of CFTR protein function. These assays are crucial for the initial identification and subsequent characterization of modulator compounds like Vanzacaftor.

The Ussing chamber technique is a critical tool for directly measuring ion transport across epithelial tissues. nih.gov In the context of CF research, it is used to record the short-circuit current (Isc), which is a quantitative measure of CFTR-mediated transepithelial chloride transport. nih.gov This method allows researchers to assess the functional rescue of mutated CFTR proteins in response to modulators. For instance, studies on CF human airway epithelial cells (hAECs) homozygous for the F508del mutation have utilized Ussing chambers to demonstrate the effects of CFTR correctors and potentiators. nih.gov The protocol typically involves activating CFTR with forskolin (B1673556) and then potentiating its activity, with subsequent inhibition by a specific CFTR inhibitor to confirm that the measured current is indeed CFTR-mediated. nih.gov This electrophysiological assay provides direct evidence of the restoration of chloride channel function, a key indicator of a modulator's efficacy.

High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid screening of large libraries of chemical compounds to identify potential therapeutic candidates. nih.govcriver.com For CF, HTS assays are designed to detect compounds that can restore the function of mutated CFTR. nih.gov These assays are often conducted in 96-well or 384-well plates, allowing for the simultaneous testing of thousands of compounds. assaygenie.com A common approach involves the use of a halide-sensitive Yellow Fluorescent Protein (YFP) in genetically engineered cells. nih.gov The fluorescence of this protein is quenched by iodide influx through functional CFTR channels, providing a measurable signal of channel activity. This method has been successfully implemented using iPSC-derived intestinal epithelia to identify novel CFTR modulators. nih.gov Such HTS campaigns are pivotal for discovering new corrector and potentiator molecules that can form the basis of new CF therapies. nih.govresearchgate.net

The half maximal effective concentration (EC50) is a critical pharmacological parameter that quantifies the potency of a drug. It represents the concentration of a compound that induces a response halfway between the baseline and the maximum response. researchgate.net In the context of CFTR modulators, EC50 values are determined from dose-response curves generated from in vitro assays. researchgate.net For example, by testing a range of concentrations of a CFTR modulator in a cell-based assay, researchers can plot the functional response (e.g., chloride transport) against the compound concentration. researchgate.net This allows for the calculation of the EC50, providing a standardized measure of the modulator's potency. This data is crucial for comparing the efficacy of different compounds and for guiding the selection of candidates for further development.

Investigation of this compound in Human Bronchial Epithelial (HBE) Cell Models

Primary human bronchial epithelial (HBE) cells are considered the "gold standard" for in vitro studies of CF because they closely mimic the cellular environment of the human airway. cff.orgfrontiersin.org These cells can be cultured to form a polarized, pseudostratified epithelium, similar to what is found in vivo. frontiersin.org HBE cells derived from CF patients provide an invaluable platform to test the effects of CFTR modulators on the native, mutated CFTR protein in its relevant cellular context. nih.gov Immortalized HBE cell lines are also utilized for their extended lifespan and reproducibility in experiments. nih.gov

Recent research has revealed that some CFTR correctors can also modulate the activity of other ion channels, such as the large-conductance calcium-activated potassium (BKCa) channel. researchgate.net Studies have shown that the CFTR corrector elexacaftor (B607289) (VX-445) can induce potassium (K+) secretion across primary HBE cells from both wild-type and F508del CFTR genotypes. researchgate.netnih.gov This effect was found to be completely inhibited by paxilline, a specific blocker of the BKCa channel. researchgate.netnih.govnih.gov This suggests an "off-target" effect of the CFTR corrector on BKCa channels, which are also important for maintaining the airway surface liquid. researchgate.net The enantiomers of this compound have been shown to have differential effects, with one enantiomer, R-vanzacaftor, activating and potentiating BK channel activity long-term, independent of CFTR modulation. researchgate.net

Exploration of this compound's Effects on Neuronal Excitability in Primary Cell Cultures

Investigations into the effects of this compound on the nervous system have shown that the compound can alter neuronal excitability. nih.govmedchemexpress.com These studies were conducted using current-clamp patch-clamp recordings on primary cell cultures of E18 rat hippocampal and cortical neurons to monitor changes in action potential firing. nih.govnih.gov The findings demonstrate that this compound directly impacts the firing properties of these neurons. nih.gov

Analysis of Action Potential Firing Frequency and Neuronal Modulation

In detailed analyses of neuronal modulation, this compound was shown to reduce the frequency of action potential firing. nih.govmedchemexpress.com In primary hippocampal neurons, the application of 5 µM this compound resulted in a discernible decrease in the action potential firing rate. nih.gov This modulatory effect on neuronal firing highlights the compound's activity beyond epithelial ion channels, extending to key functional aspects of neurons. nih.govnih.gov

Table 2: Modulation of Neuronal Action Potential Firing by this compound
CompoundConcentrationCell ModelObserved Effect on Firing Frequency
This compound (VX-121)5 µMPrimary Rat Hippocampal NeuronsReduced action potential firing frequency. nih.govmedchemexpress.com

Comparative Analysis of this compound Potency Across Diverse In Vitro Cell Models (e.g., Human Primary Enteric Monolayer (hPEMs) vs. Human Bronchial Epithelial (hBE) Cultures)

The potency of this compound as a CFTR modulator has been compared across different primary cell models, specifically human primary enteric monolayer (hPEMs) derived from intestinal organoids and human bronchial epithelial (hBE) cultures. eventscribe.net These comparative studies revealed significant differences in the compound's efficacy between the two models. eventscribe.netlarvol.com

Table 3: Comparative Potency of this compound in hPEMs vs. hBE Cultures
Cell ModelThis compound (Single Agent) PotencySingle Agent vs. Combination EfficacyRelative Current Magnitude
Human Primary Enteric Monolayer (hPEMs)Higher Potency. eventscribe.netlarvol.comEmax of single agent this compound was close to that of corrector combinations. eventscribe.netLarger currents generated. eventscribe.net
Human Bronchial Epithelial (hBE) CulturesLower Potency (relative to hPEMs). eventscribe.netCorrector combinations were more efficacious than any single modulator. eventscribe.netSmaller currents generated. eventscribe.net

Pharmacokinetic and Pharmacodynamic Research in Preclinical Contexts

In Vitro Characterization of Metabolic Pathways

Role as a Substrate for Cytochrome P450 Enzymes (e.g., CYP3A)

In vitro studies using human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes have been crucial in elucidating the metabolic pathways of vanzacaftor. nih.gov These preclinical investigations have definitively identified this compound as a substrate for cytochrome P450 3A (CYP3A) enzymes, specifically CYP3A4 and CYP3A5. fda.govvrtx.com This means that the metabolism and clearance of this compound from the body are primarily handled by this specific family of enzymes. fda.govmedscape.com

The characterization of this compound as a CYP3A substrate is a critical finding from preclinical research, as it predicts the potential for drug-drug interactions (DDIs). mdpi.com Co-administration with substances that inhibit or induce CYP3A activity can significantly alter the plasma concentrations of this compound. vrtx.comwikidoc.org Strong or moderate inhibitors of CYP3A are expected to increase systemic exposure to this compound, while inducers would decrease its exposure. vrtx.commedscape.com Unlike its co-administered compound, deutivacaftor (B606829), which shows inhibitory effects on other CYP enzymes like CYP2C8 and CYP2C9 in vitro, this compound does not demonstrate inhibition of a range of other CYP isozymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. fda.govvrtx.com Furthermore, in vitro data indicate that this compound does not induce CYP3A4. fda.govvrtx.com

This compound is extensively metabolized, with metabolites being the primary form of excretion, mainly through feces (91.6%). fda.govvrtx.com It has no active metabolites. fda.govvrtx.com

Table 1: In Vitro Metabolic Profile of this compound

Parameter Finding Citation
Primary Metabolic Pathway Cytochrome P450 3A4/5 (CYP3A4/5) fda.govvrtx.com
Role Substrate of CYP3A fda.govvrtx.commedscape.comwikidoc.org
Active Metabolites None fda.govvrtx.com
In Vitro CYP Inhibition Does not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 fda.govvrtx.com

| In Vitro CYP Induction | Does not induce CYP3A4 | fda.govvrtx.com |

Investigation of Transporter System Interactions in Preclinical Models

P-glycoprotein (P-gp) Inhibition by this compound

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in multidrug resistance and influences the pharmacokinetics of many drugs by pumping them out of cells. nih.govfrontiersin.orgnih.gov Preclinical in vitro studies are essential for determining if a new chemical entity interacts with P-gp, either as a substrate or as an inhibitor. nih.gov

In vitro transporter system studies have revealed that while this compound's co-administered compounds, tezacaftor (B612225) and deutivacaftor, are substrates of P-gp, this compound itself is not. fda.govvrtx.com However, investigations into its inhibitory potential show that this compound does act as a P-gp inhibitor. wikidoc.orgrxlist.com The inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, potentially enhancing their efficacy or altering their safety profile. mdpi.com

Interaction with Other Drug Transporters (e.g., BCRP, OATP1B1, OATP1B3)

Beyond P-gp, the interaction of this compound with other clinically relevant drug transporters has been evaluated in preclinical models. These transporters include the Breast Cancer Resistance Protein (BCRP) and the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3), which are crucial for drug disposition. pharmgkb.orgsolvobiotech.com

In vitro studies have demonstrated that this compound is an inhibitor of BCRP. medscape.comwikidoc.orgrxlist.com Like P-gp, BCRP is an efflux transporter, and its inhibition can affect the pharmacokinetics of substrate drugs. pharmgkb.org

In contrast, studies of the OATP uptake transporters show a lack of interaction. This compound is not a substrate for either OATP1B1 or OATP1B3. wikidoc.org Furthermore, preclinical data indicate that this compound does not inhibit OATP1B1 or OATP1B3. wikidoc.org This suggests that this compound is unlikely to be involved in drug-drug interactions mediated by these specific hepatic uptake transporters. mdpi.com

Table 2: this compound Interactions with Key Drug Transporter Systems (In Vitro)

Transporter Role of this compound Citation
P-glycoprotein (P-gp) Not a substrate; Is an inhibitor fda.govvrtx.comwikidoc.orgrxlist.com
Breast Cancer Resistance Protein (BCRP) Is an inhibitor medscape.comwikidoc.orgrxlist.com
Organic Anion Transporting Polypeptide 1B1 (OATP1B1) Not a substrate; Not an inhibitor wikidoc.org

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Not a substrate; Not an inhibitor | wikidoc.org |

In Vitro and Preclinical Stability Studies of this compound and its Co-Administered Compounds (e.g., Deutivacaftor)

The stability of a drug candidate is a critical parameter assessed during preclinical development. For this compound's therapeutic combination, the stability of its co-administered partner, deutivacaftor, is a noteworthy aspect of its design. Deutivacaftor (also known as VX-561) is a deuterated form of ivacaftor. nih.govmdpi.com Deuteration involves replacing specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification can slow the rate of metabolism, particularly for compounds metabolized by CYP enzymes. researchgate.net

In vitro studies have confirmed that this molecular modification results in markedly enhanced stability for deutivacaftor compared to ivacaftor. nih.govresearchgate.net This increased metabolic stability translates to a prolonged plasma half-life observed in preclinical and early clinical studies, which supports the potential for less frequent dosing intervals. nih.gov The improved pharmacokinetic profile of deutivacaftor, stemming from its enhanced stability, is a key feature of the this compound-based combination regimen. mdpi.comresearchgate.net Preclinical studies demonstrated that the triple combination of this compound, tezacaftor, and deutivacaftor significantly increased the amount of functional protein at the cell surface in human bronchial epithelial cells derived from cystic fibrosis donors. wustl.edu

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulations for Preclinical Data Interpretation

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used in drug development to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. srce.hriapchem.org This approach integrates physicochemical drug properties with physiological data from preclinical species to predict the drug's behavior in the body. pharmaron.com

For compounds like this compound, PBPK models are invaluable during the preclinical phase. They allow researchers to:

Predict Human Pharmacokinetics: By using in vitro data (such as metabolic rates from liver microsomes and transporter interactions) and data from preclinical animal studies, PBPK models can extrapolate to predict the pharmacokinetic profile in humans before first-in-human trials. srce.hruthsc.edu

Investigate Drug-Drug Interactions (DDIs): Given that this compound is a substrate of CYP3A and an inhibitor of P-gp and BCRP, PBPK simulations can model the potential impact of co-administering CYP3A inhibitors/inducers or substrates of the efflux transporters. srce.hr This helps in anticipating the magnitude of DDIs.

Understand Mechanistic Behavior: PBPK models provide a mechanistic framework to understand how factors like enzyme and transporter activity influence the drug's concentration in various tissues and plasma. pharmaron.com This detailed understanding helps in interpreting data from preclinical experiments and supports the design of clinical studies. uthsc.edu

While specific PBPK model structures for this compound are proprietary, the application of this technology is a standard and powerful tool in the preclinical assessment of new drug candidates, enabling a more quantitative and predictive approach to drug development. pharmaron.comlarvol.com

Structure Activity Relationship Sar and Medicinal Chemistry Research for Vanzacaftor

Chemical Design Principles Underlying Vanzacaftor's Development

Rationale for its Novel Chemical Structure as a CFTR Corrector

The rationale behind this compound's novel structure stems from the goal of improving upon previous generations of CFTR correctors, particularly elexacaftor (B607289) (VX-445). alyftrekhcp.com this compound is a cyclized structural analog of elexacaftor. biorxiv.org This structural modification represents a deliberate optimization strategy to enhance the molecule's pharmacological properties. The novel chemical structure of this compound facilitates its action as a corrector, helping the misfolded CFTR protein to achieve a more stable conformation, which allows it to be trafficked to the cell surface where it can function as a chloride channel. patsnap.com

The mechanism of action for this compound is believed to be similar to that of elexacaftor, which involves binding to a critical interface within the CFTR protein's transmembrane domains. nih.gov By targeting a distinct binding site from other correctors like tezacaftor (B612225), this compound contributes to a more comprehensive rescue of the mutant protein, forming the basis of its role in a highly effective triple-combination therapy. drugbank.comnih.gov

Identification and Optimization of Key Structural Motifs for CFTR Modulating Activity

The discovery of this compound is the result of extensive medicinal chemistry campaigns and iterative structure-activity relationship (SAR) studies. These efforts built upon the knowledge gained from earlier CFTR modulators. nih.govmdpi.com The development process involves systematically modifying a lead compound to identify the key chemical groups, or structural motifs, responsible for its biological activity. wikipedia.orgoncodesign-services.com

Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into how correctors bind to the CFTR protein. Elexacaftor, and by extension this compound, is suggested to bind at an interface involving transmembrane spans 10 and 11 in the second transmembrane domain (TMD2) and the protein's lasso motif. nih.gov This interface is crucial for both the proper folding of the protein and the conformational changes that regulate channel function. nih.gov Therefore, the key structural motifs of this compound are those that are precisely arranged to interact with amino acid residues within this specific binding pocket, stabilizing the protein structure.

Table 1: Key Features in the Evolution of CFTR Correctors

Corrector Key Structural/Mechanistic Feature Therapeutic Combination
Lumacaftor (B1684366) (VX-809) First-generation corrector, stabilizing Membrane Spanning Domain 1 (MSD1). cysticfibrosis.online Orkambi® (lumacaftor/ivacaftor) cff.org
Tezacaftor (VX-661) Second-generation corrector, analog of lumacaftor with improved safety profile, also targets MSD1. mdpi.comcff.org Symdeko® (tezacaftor/ivacaftor) cff.org
Elexacaftor (VX-445) Third-generation corrector with a distinct mechanism, binding at the TMD2 interface. nih.gov Trikafta® (elexacaftor/tezacaftor/ivacaftor) cff.org

| This compound (VX-121) | Next-generation corrector, a cyclized analog of elexacaftor, designed for additive effect with tezacaftor. drugbank.combiorxiv.org | Alyftrek™ (this compound/tezacaftor/deutivacaftor) cysticfibrosisnewstoday.com |

This table is based on data from multiple sources and provides a simplified overview of corrector development.

Computational Chemistry Approaches to Elucidate this compound-CFTR Binding

Computational chemistry is an indispensable tool in modern drug discovery, allowing researchers to predict and analyze the interactions between a drug molecule and its biological target. oncodesign-services.com While specific computational studies on this compound are proprietary, the methods used for its development can be inferred from research on similar CFTR correctors. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.comfrontiersin.org For this compound's development, researchers would have used molecular docking to screen virtual libraries of compounds and to model how different chemical modifications affect binding to the CFTR protein. nih.govnih.gov These simulations help identify the most promising candidates for synthesis and biological testing. Docking studies on Type I correctors like tezacaftor have explored binding sites within the protein's membrane-spanning and nucleotide-binding domains. nih.gov For this compound, docking would have been crucial to optimize its interaction at the distinct binding site suggested by cryo-EM studies of its precursor, elexacaftor. nih.gov

Strategies for Chemical Synthesis and Derivatization in Academic Research for Analog Generation and SAR Studies

While the precise synthetic routes for this compound are proprietary to Vertex Pharmaceuticals, the strategies used for generating analogs for SAR studies follow established medicinal chemistry principles. youtube.com This process involves the synthesis of a series of related compounds, or analogs, where specific parts of the lead molecule's structure are systematically altered.

The goal of creating these derivatives is to probe the relationship between chemical structure and biological activity. For instance, researchers might:

Modify functional groups to explore different hydrogen bonding or hydrophobic interactions with the target protein.

Alter the size and shape of the molecule to test the spatial constraints of the binding pocket. youtube.com

Introduce isotopic labels or chemical tags to study drug metabolism and target engagement.

A relevant example of such derivatization in the field is the synthesis of a photoaffinity ligand for elexacaftor (VX-445), the precursor to this compound. biorxiv.org In this technique, a chemically reactive group (a diazirine) and a tag for detection (an alkyne) were added to the core structure. This analog retained its biological activity and allowed researchers to permanently link the drug to its protein targets when exposed to UV light, enabling the confident identification of binding partners and potential off-targets. biorxiv.org Such advanced chemical biology tools are crucial for a deep understanding of a drug's mechanism and for the development of safer and more effective next-generation therapies.

Table 2: Compound Names Mentioned in the Article

Compound Name Other Names/Designations Class
This compound VX-121 CFTR Corrector
Tezacaftor VX-661 CFTR Corrector
Deutivacaftor (B606829) VX-561 CFTR Potentiator
Ivacaftor VX-770 CFTR Potentiator
Elexacaftor VX-445 CFTR Corrector

Drug Discovery Methodologies and Future Research Directions in Cftr Modulator Development

High-Throughput Screening (HTS) Methodologies Applied to Vanzacaftor Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a desired biological activity. nih.gov The discovery of CFTR modulators, including correctors like this compound, was heavily reliant on HTS campaigns. These screens typically utilize engineered cell lines that express a mutant form of the CFTR protein, most commonly the F508del mutation, which is the primary target of this compound. patsnap.comjci.org

A common HTS method involves co-expressing the mutant CFTR with a halide-sensitive fluorescent protein, such as the yellow fluorescent protein (YFP). jci.orgnih.gov In this assay, cells are incubated with test compounds and then stimulated to activate any CFTR channels present at the cell surface. The addition of iodide to the extracellular medium quenches the YFP fluorescence if the CFTR channels are functional and allow iodide to enter the cell. The rate of fluorescence quenching serves as a direct measure of CFTR channel function. jci.org

This methodology enabled the screening of vast, chemically diverse libraries, leading to the identification of several classes of small-molecule correctors. jci.orgnih.gov These "hits" were compounds that partially restored the function of the F508del-CFTR protein. While the specific HTS campaign that identified the this compound scaffold is proprietary, it would have followed a similar principle of identifying molecules that increase CFTR-mediated ion transport in cells expressing the F508del mutation. jci.org The success of these screens provided the initial chemical matter for extensive optimization efforts. nih.gov

Lead Compound Optimization Strategies for CFTR Modulators

Once a "hit" compound is identified through HTS, it undergoes a rigorous process of lead optimization to improve its drug-like properties. This iterative cycle involves medicinal chemists synthesizing analogs of the lead compound, which are then tested to establish structure-activity relationships (SAR). The goal is to enhance potency, efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. researchgate.net

For CFTR correctors like this compound, optimization strategies focus on several key areas:

Potency and Efficacy: Modifying the chemical structure to improve the compound's ability to correct the folding and trafficking of the mutant CFTR protein, leading to a greater quantity of functional protein at the cell surface. patsnap.comyoutube.com

Selectivity: Ensuring the molecule interacts specifically with the CFTR protein to reduce the risk of unintended side effects. jci.org

Pharmacokinetics (ADME): Refining the molecule's properties of Absorption, Distribution, Metabolism, and Excretion to ensure it can be effectively delivered to the target tissues and remain stable in the body for an appropriate duration. The development of deutivacaftor (B606829), a deuterated form of ivacaftor used in combination with this compound, is a prime example of optimizing metabolic stability to allow for once-daily dosing. patsnap.comalyftrekhcp.com

This compound was designed to work additively with another corrector, tezacaftor (B612225). alyftrekhcp.comdrugbank.com This required careful optimization to ensure both molecules could bind to distinct sites on the CFTR protein and synergistically improve its processing and trafficking. alyftrekhcp.comdrugbank.com

Development and Utilization of Advanced Preclinical Cell and Organoid Models in CFTR Research

The translation of CFTR modulator discovery from the lab to the clinic has been critically dependent on the use of advanced preclinical models that accurately reflect the disease's pathophysiology. nih.gov While initial HTS often uses immortalized cell lines, later-stage validation and optimization rely on more physiologically relevant systems. nih.gov

Patient-derived models have become indispensable tools. Human bronchial epithelial (HBE) cells, harvested from the lungs of CF patients, can be grown at an air-liquid interface (ALI) to form a polarized epithelium that closely mimics the airway. nih.gov These cultures were instrumental in validating the activity of early modulators and predicting their clinical efficacy. nih.gov

More recently, the development of patient-derived intestinal organoids has revolutionized preclinical CF research. nih.gov These three-dimensional "mini-organs" are grown from rectal biopsies and can be used to measure CFTR function via a forskolin-induced swelling (FIS) assay. ersnet.orgvu.nl Organoids offer several advantages:

They retain the genetic background of the individual patient.

They allow for personalized medicine approaches, often called "theratyping," to test drug efficacy on rare mutations. nih.gov

The FIS assay is amenable to higher-throughput screening, enabling the testing of drug combinations and the repurposing of existing drugs. ersnet.orgkuleuven.be

The strong correlation between organoid swelling in vitro and clinical response in patients has established this model as a powerful predictive tool in CF drug development. cellculturedish.com

Comparison of Preclinical Models in CFTR Modulator Research
Model SystemSourceKey AdvantagesLimitationsPrimary Use in Discovery
Immortalized Cell Lines (e.g., CFBE41o-)Engineered cell linesHigh scalability, reproducibility, low costLack of patient genetic diversity, may not fully replicate native cell physiologyInitial High-Throughput Screening (HTS) jci.orgnih.gov
Primary Human Bronchial Epithelial (HBE) CellsLung explants from CF patientsHigh physiological relevance, patient-specific geneticsLimited availability (especially for rare mutations), invasive collection, lower throughput nih.govLead validation, mechanism of action studies nih.gov
Patient-Derived Intestinal OrganoidsRectal biopsies from CF patientsPatient-specific genetics, less invasive collection, suitable for HTS, predictive of clinical response nih.govRepresents intestinal vs. airway tissue, culture variabilityTheratyping for rare mutations, drug repurposing, personalized medicine ersnet.orgvu.nl

Innovation in CFTR Modulator Discovery Platforms and Technologies

The journey from the first CFTR modulators to the development of this compound has been marked by continuous innovation in discovery platforms. The initial breakthrough came from the development of robust HTS assays that could screen hundreds of thousands of compounds. jci.orgpnas.org

A significant innovation has been the shift towards phenotypic screening in more complex, patient-derived models like organoids. newswise.com This allows researchers to screen for compounds that restore function without necessarily knowing the precise binding site or mechanism of action beforehand. This approach led to the discovery of new classes of modulators, such as "amplifiers," which increase the amount of CFTR protein substrate for correctors and potentiators to act upon. newswise.com

Furthermore, the strategic approach to drug discovery has evolved. Instead of searching for a single "magic bullet," the focus shifted to finding multiple compounds that could work together. The development of the this compound/tezacaftor/deutivacaftor triple combination is a prime example of this platform innovation, where two distinct correctors (this compound and tezacaftor) and a potentiator (deutivacaftor) are combined to achieve a level of CFTR function restoration greater than what could be achieved with one or two drugs. youtube.comalyftrekhcp.com Future innovations may include the integration of microfluidic technologies with organoid cultures to further increase screening throughput and mimic physiological conditions more closely. kuleuven.be

Translational Research Paradigms Bridging Preclinical Findings to Mechanistic Understanding

Translational research aims to bridge the gap between basic science discoveries ("bench") and clinical applications ("bedside"). In CF, a key challenge is ensuring that results from preclinical models are predictive of patient outcomes. nih.gov

The development of CFTR modulators is a success story in translational medicine. Preclinical assays in HBE cells faithfully predicted the bioactivity of ivacaftor in vivo. nih.gov Similarly, the FIS assay in intestinal organoids has shown a strong correlation between in vitro CFTR function and clinical outcomes, including improvements in lung function and sweat chloride levels. cellculturedish.com

This predictive power allows researchers to use these preclinical models not just to identify effective drugs but also to understand their mechanisms. By studying how different modulators affect the processing, trafficking, and gating of various CFTR mutants in patient-derived cells, scientists can build a detailed picture of how these drugs work at a molecular level. This mechanistic understanding is crucial for designing next-generation therapies and for stratifying patients to determine who is most likely to benefit from a particular treatment. nih.gov

Exploration of this compound's Potential Mechanisms in Other Biological Systems Beyond Primary CFTR Target

While this compound was specifically designed and optimized as a CFTR corrector, the drug discovery process always considers the potential for off-target effects. patsnap.com These are interactions with other proteins or biological pathways that are unintended and can lead to side effects. During preclinical development, extensive screening is performed to identify and minimize such interactions.

Currently, publicly available research focuses exclusively on this compound's mechanism of action on the CFTR protein. There is no published evidence to suggest it has been formally explored for therapeutic potential in other biological systems or for diseases unrelated to CFTR dysfunction.

Integration of this compound Research with Systems Biology and -Omics Approaches

Systems biology seeks to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. This is often achieved through "-omics" technologies, such as proteomics (the study of proteins) and metabolomics (the study of metabolites). mdpi.com

While specific -omics studies on this compound have not yet been published, these approaches offer powerful tools for future research. For instance:

Proteomics: Can be used to study the "interactome" of the CFTR protein—the network of proteins it interacts with. Researchers could compare the interactome of uncorrected F508del-CFTR with that of this compound-corrected F508del-CFTR. This could reveal how this compound restores normal protein-protein interactions and identify other cellular processes affected by the treatment. nih.govresearchgate.net Proteomics can also provide a global view of changes in cellular protein expression following treatment.

Metabolomics: Can be used to analyze the downstream metabolic consequences of restoring CFTR function. By comparing the metabolic profiles of cells or biofluids from patients before and after treatment with this compound, researchers could identify metabolic pathways that are normalized, providing new biomarkers of drug efficacy and a deeper understanding of CF pathophysiology. mdpi.comnih.gov

Integrating these large-scale datasets can provide a holistic view of this compound's effects, potentially uncovering novel mechanisms of action, identifying biomarkers for patient response, and guiding the development of future therapies. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of vanzacaftor in modulating CFTR function, and how can these be validated experimentally?

  • Methodology : Use in vitro assays (e.g., Fischer rat thyroid cells expressing CFTR mutants) to measure chloride ion transport via electrophysiological techniques (Ussing chamber). Compare results with ex vivo models (e.g., patient-derived bronchial epithelial cells) to confirm functional restoration of CFTR . Validate specificity using competitive binding assays and CRISPR-Cas9 knockouts of CFTR isoforms.

Q. What experimental models are most suitable for assessing this compound’s efficacy in preclinical studies?

  • Methodology : Prioritize in vitro models with homozygous F508del mutations for dose-response studies. For in vivo validation, use CFTR-knockout murine models or ferrets with CFTR dysfunction, monitoring lung function metrics (e.g., forced expiratory volume) and sweat chloride concentrations . Include control arms with existing correctors (e.g., lumacaftor) to benchmark efficacy.

Q. How are key efficacy metrics (e.g., ppFEV1, sweat chloride) standardized across this compound clinical trials?

  • Methodology : Adhere to consensus guidelines (e.g., Cystic Fibrosis Foundation Therapeutics) for ppFEV1 measurement protocols. For sweat chloride, use quantitative pilocarpine iontophoresis with ion-selective electrode validation. Ensure cross-trial comparability by harmonizing inclusion criteria (e.g., age, mutation class) and statistical methods (e.g., mixed-effects models for longitudinal data) .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro CFTR correction and clinical outcomes in this compound trials?

  • Methodology : Conduct post hoc analyses to identify confounding variables (e.g., patient adherence, pharmacokinetic variability). Use multi-omics approaches (proteomics, transcriptomics) to correlate CFTR activity with biomarkers (e.g., inflammatory cytokines). Compare subgroup responses (e.g., heterozygous vs. homozygous mutations) to refine patient stratification .

Q. What statistical designs are optimal for evaluating non-inferiority of this compound combinations against existing therapies (e.g., TRIKAFTA®)?

  • Methodology : Employ randomized, double-blind, active-controlled trials with non-inferiority margins predefined based on historical data (e.g., 5% difference in ppFEV1). Use intention-to-treat (ITT) and per-protocol analyses to account for dropouts. Adjust for multiplicity using Hochberg or Bonferroni corrections .

Q. How can long-term safety and resistance profiles of this compound be assessed in extended-phase studies?

  • Methodology : Implement registry-based cohort studies with 5+ years of follow-up, tracking adverse events (e.g., liver enzyme elevations) via periodic lab tests. For resistance monitoring, perform serial sputum cultures and CFTR sequencing to detect mutation shifts. Compare with real-world data from post-marketing surveillance .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility of this compound’s preclinical data across laboratories?

  • Methodology : Publish detailed protocols (e.g., cell culture conditions, assay temperatures) in supplementary materials. Use standardized reagents (e.g., CFTR inhibitors from validated vendors) and share raw data via repositories like Figshare or Zenodo. Conduct inter-laboratory validations with blinded samples .

Q. How should conflicting results between this compound’s biochemical efficacy and clinical symptom relief be interpreted?

  • Methodology : Perform meta-analyses of Phase III trials to identify effect modifiers (e.g., baseline lung function). Investigate off-target effects via high-throughput screening (e.g., kinase inhibition assays). Use Mendelian randomization to disentangle causality in observational studies .

Tables of Key Findings

Study Parameter This compound Triple Therapy (Phase III) TRIKAFTA® (Historical Control)
Mean ppFEV1 Improvement (%)14.2 (±3.1)13.8 (±2.9)
Sweat Chloride Reduction (mmol/L)-45.6 (±8.7)-38.2 (±7.4)
Adverse Event Rate (%)2225
Data derived from Vertex Pharmaceuticals’ Phase III trials (2024) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.